molecular formula C21H30N2OS B14463386 Dodecanamide, N-(4-phenyl-2-thiazolyl)- CAS No. 71576-02-8

Dodecanamide, N-(4-phenyl-2-thiazolyl)-

Cat. No.: B14463386
CAS No.: 71576-02-8
M. Wt: 358.5 g/mol
InChI Key: RJSLGEHCGWLDGI-UHFFFAOYSA-N
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Description

Dodecanamide, N-(4-phenyl-2-thiazolyl)- is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N-(4-phenyl-2-thiazolyl)- typically involves the reaction of dodecanamide with 4-phenyl-2-thiazolyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-(4-phenyl-2-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Dodecanamide, N-(4-phenyl-2-thiazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Dodecanamide, N-(4-phenyl-2-thiazolyl)- involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecanamide, N-(4-phenyl-2-thiazolyl)- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its long alkyl chain (dodecanamide) also contributes to its unique properties, such as increased lipophilicity and potential for membrane interaction .

Properties

CAS No.

71576-02-8

Molecular Formula

C21H30N2OS

Molecular Weight

358.5 g/mol

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)dodecanamide

InChI

InChI=1S/C21H30N2OS/c1-2-3-4-5-6-7-8-9-13-16-20(24)23-21-22-19(17-25-21)18-14-11-10-12-15-18/h10-12,14-15,17H,2-9,13,16H2,1H3,(H,22,23,24)

InChI Key

RJSLGEHCGWLDGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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